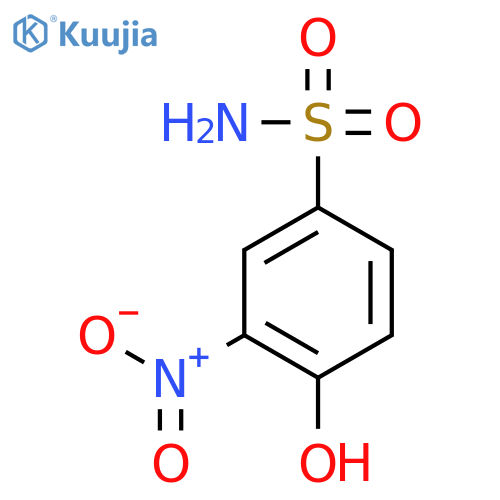

Cas no 24855-58-1 (4-hydroxy-3-nitrobenzene-1-sulfonamide)

24855-58-1 structure

商品名:4-hydroxy-3-nitrobenzene-1-sulfonamide

4-hydroxy-3-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide,4-hydroxy-3-nitro-

- 4-Hydroxy-3-nitrobenzenesulfonamide

- 2-Nitro-4-sulfamide phenol

- 4-Hydroxy-3-nitrobenzenesulphonamide

- 4-hydroxy-3-nitrobenzene-1-sulfonamide

- W-110603

- Benzenesulfonamide, 4-hydroxy-3-nitro-

- Z45415625

- AKOS000141614

- CS-0244225

- 4-Hydroxy-3-nitrobenzenesulfonamide #

- EINECS 246-499-0

- DTXSID8067028

- 24855-58-1

- MFCD00129906

- GS1124

- BDBM50466767

- CHEMBL4281156

- EN300-27374

- F0728-0010

- NS00027750

- SCHEMBL1959737

- DB-229138

- G23782

- DTXCID9037161

-

- MDL: MFCD00129906

- インチ: InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13)

- InChIKey: SXSOYEBKXCZKDH-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(S(N)(=O)=O)=CC=1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 217.99978

- どういたいしつりょう: 217.999742

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 135

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.695

- ゆうかいてん: 203-206.5 °C

- ふってん: 419.7°C at 760 mmHg

- フラッシュポイント: 207.6°C

- 屈折率: 1.646

- PSA: 123.53

4-hydroxy-3-nitrobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0728-0010-5μmol |

4-hydroxy-3-nitrobenzene-1-sulfonamide |

24855-58-1 | 90%+ | 5μl |

$63.0 | 2023-07-06 | |

| Life Chemicals | F0728-0010-2mg |

4-hydroxy-3-nitrobenzene-1-sulfonamide |

24855-58-1 | 90%+ | 2mg |

$59.0 | 2023-07-06 | |

| abcr | AB314369-5 g |

4-Hydroxy-3-nitrobenzenesulfonamide; . |

24855-58-1 | 5 g |

€1,544.50 | 2023-07-19 | ||

| TRC | B446853-100mg |

4-hydroxy 3-nitrobenzenesulfonamide |

24855-58-1 | 100mg |

$ 365.00 | 2022-06-07 | ||

| Life Chemicals | F0728-0010-5mg |

4-hydroxy-3-nitrobenzene-1-sulfonamide |

24855-58-1 | 90%+ | 5mg |

$69.0 | 2023-07-06 | |

| Enamine | EN300-27374-0.1g |

4-hydroxy-3-nitrobenzene-1-sulfonamide |

24855-58-1 | 95.0% | 0.1g |

$96.0 | 2025-03-21 | |

| Aaron | AR002QCI-100mg |

Benzenesulfonamide, 4-hydroxy-3-nitro- |

24855-58-1 | 95% | 100mg |

$157.00 | 2025-01-21 | |

| Aaron | AR002QCI-2.5g |

Benzenesulfonamide, 4-hydroxy-3-nitro- |

24855-58-1 | 95% | 2.5g |

$984.00 | 2025-01-21 | |

| A2B Chem LLC | AB26358-1g |

4-Hydroxy-3-nitrobenzenesulfonamide |

24855-58-1 | 97% | 1g |

$409.00 | 2024-04-20 | |

| 1PlusChem | 1P002Q46-100mg |

Benzenesulfonamide, 4-hydroxy-3-nitro- |

24855-58-1 | 95% | 100mg |

$170.00 | 2025-02-19 |

4-hydroxy-3-nitrobenzene-1-sulfonamide 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

24855-58-1 (4-hydroxy-3-nitrobenzene-1-sulfonamide) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24855-58-1)4-hydroxy-3-nitrobenzene-1-sulfonamide

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):157.0/343.0/915.0